

Comprehensive Technical Guide: Molecular Characterization and Applications of (S)-alpha-aminophenylacetanilide

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Compound of Interest

Compound Name: (S)-2-Amino-n,2-diphenylacetamide

Cat. No.: B7793720

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Executive Summary

In the landscape of chiral chemistry and drug development, (S)-alpha-aminophenylacetanilide—frequently documented under its IUPAC nomenclature as (2S)-2-amino-N,2-diphenylacetamide or the common synonym (S)-phenylglycine anilide—serves as a critical intermediate and chiral auxiliary. This whitepaper provides an in-depth technical analysis of its molecular formula (

), molecular weight (226.27 g/mol), and the physicochemical mechanics that govern its behavior in chromatographic resolution and mass spectrometry.

Structural Identity and Physicochemical Properties

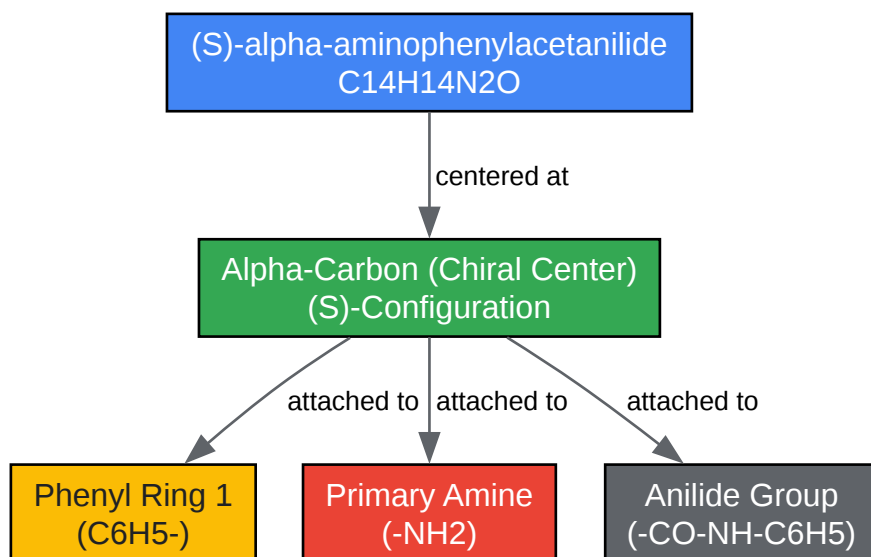
The structural integrity of (S)-alpha-aminophenylacetanilide is defined by its chiral alpha-carbon, which acts as a bridge between a primary amine, a phenyl ring, and an anilide group. This specific spatial arrangement is paramount for its utility in asymmetric synthesis and chiral recognition.

To ensure clarity across different chemical databases, it is important to note that the racemic mixture is typically cataloged under CAS 724-91-4[1][2], while specific enantiomers like the (2R)-form are tracked separately (e.g., CAS 1035968-08-1)[3][4].

Quantitative Data Summary

Property	Value
Chemical Name	(S)-alpha-aminophenylacetanilide
IUPAC Name	(2S)-2-amino-N,2-diphenylacetamide
Common Synonyms	(S)-phenylglycine anilide
CAS Registry Number	724-91-4 (Racemate) / 1035968-08-1 (R-enantiomer)
Molecular Formula	
Molecular Weight	226.27 g/mol
Monoisotopic Mass	226.1106 Da
Elemental Composition	C: 74.31%, H: 6.24%, N: 12.38%, O: 7.07%
Appearance	White to off-white crystalline solid

Data supported by compound specifications from BenchChem and BLD Pharm[1][2].



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Structural composition of (S)-alpha-aminophenylacetanilide.

Mass Spectrometry and Elemental Analysis

Understanding the exact molecular weight and formula is critical for downstream validation.

With a molecular formula of

C11H13N2O, the compound has a calculated molecular weight of 226.27 g/mol [1][2].

In highly sensitive analytical environments, researchers must rely on the monoisotopic mass of 226.1106 Da[1]. When subjected to Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode, the molecule readily accepts a proton at the primary amine site, yielding a distinct

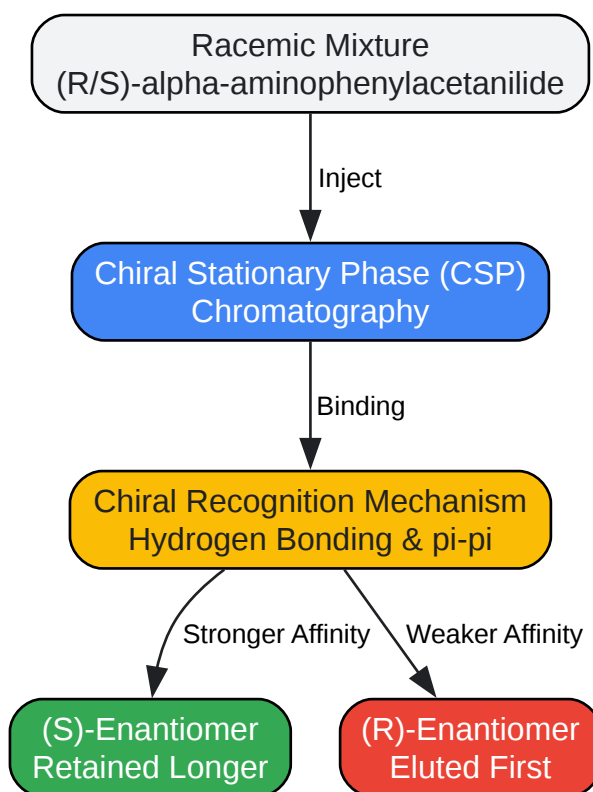
precursor ion at m/z 227.1. The elemental composition—Carbon (74.31%), Hydrogen (6.24%), and Nitrogen (12.38%)—provides a rigid fingerprint for elemental analysis during quality control[1].

Chiral Recognition and Chromatographic Behavior

The separation of the (S) and (R) enantiomers of alpha-aminophenylacetanilide relies heavily on the spatial orientation of its functional groups. When introduced to a Chiral Stationary Phase (CSP), the molecule engages in a competitive chiral recognition mechanism.

Research into the chromatographic resolution of N-protected phenylglycine derivatives demonstrates a consistent behavioral pattern: the (S)-enantiomers are retained longer on the column than their (R) counterparts[5][6]. This occurs because the (S)-configuration allows for optimal alignment of hydrogen bonds (via the amine and anilide groups) and

stacking (via the phenyl rings) with the CSP, creating a more stable transient diastereomeric complex.



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Chromatographic chiral resolution workflow for phenylglycine derivatives.

Experimental Protocol: Self-Validating Chiral Resolution and MS Confirmation

To isolate the (S)-enantiomer and verify its identity, laboratories must employ a self-validating system that couples chromatographic separation with orthogonal mass spectrometry.

Phase 1: System Suitability and Baseline Establishment

- Preparation of Racemic Standard: Dissolve 1.0 mg of racemic 2-amino-N,2-diphenylacetamide in 1.0 mL of a Hexane/Isopropanol (80:20 v/v) mobile phase.
 - Causality: A non-polar dominant solvent (Hexane) is deliberately chosen to ensure that the analyte's primary amine and anilide groups remain available for hydrogen bonding with the CSP. If a highly polar solvent were used, it would solvate these functional groups, outcompeting the CSP and collapsing the chiral resolution.

- Chromatographic Injection: Inject 10 μL of the standard onto an amylose-based CSP column (e.g., Chiralpak AD-H) operating at a flow rate of 1.0 mL/min.
- Self-Validation Check (SST): Calculate the resolution () between the two eluted peaks. Proceed to Phase 2 only if .
 - Causality: An acts as an internal validation gate, proving that the column is actively discriminating the spatial arrangement of the alpha-carbon and hasn't degraded.

Phase 2: Enantiomeric Identification and Orthogonal Validation

- Elution Observation: Monitor the UV absorbance at 254 nm. Based on established mechanics for phenylglycine derivatives, the (R)-enantiomer will elute first, while the target (S)-enantiomer is retained longer[5][6].
- Orthogonal MS Validation: Route the post-column eluent directly into an ESI-MS operating in positive ion mode.
- Data Confirmation: Verify that both the early-eluting peak and the late-eluting peak yield a base peak of m/z 227.1 ().
 - Causality: This step self-validates the assay by proving that the two separated peaks are true enantiomers sharing the exact formula and 226.27 g/mol molecular weight, definitively ruling out the presence of structurally distinct impurities[1][2].

Conclusion

The precise molecular characterization of (S)-alpha-aminophenylacetanilide (

, MW: 226.27 g/mol) is foundational for its application in advanced organic synthesis. By understanding the causality behind its physicochemical interactions—specifically how its functional groups dictate chiral recognition—researchers can design robust, self-validating protocols that ensure high enantiomeric purity and analytical confidence.

References

- [5][6] ResearchGate. "Amino Acids: Chromatographic Resolution Behaviors of N-protected Phenylglycine Derivatives". Source: researchgate.net. URL: [[Link](#)]

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Sources

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